molecular formula C18H15BrN4OS B10908441 2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-4-bromophenol

2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-4-bromophenol

Cat. No.: B10908441
M. Wt: 415.3 g/mol
InChI Key: YZMOSJNPFJGDBJ-SRZZPIQSSA-N
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Description

5-BROMO-2-HYDROXYBENZALDEHYDE 1-[2-(BENZYLSULFANYL)-4-PYRIMIDINYL]HYDRAZONE is a complex organic compound known for its potential applications in medicinal chemistry and material science. This compound features a brominated hydroxybenzaldehyde moiety linked to a pyrimidinyl hydrazone through a benzylsulfanyl group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[2-(BENZYLSULFANYL)-4-PYRIMIDINYL]HYDRAZONE typically involves the following steps:

    Formation of 5-BROMO-2-HYDROXYBENZALDEHYDE: This intermediate can be synthesized by bromination of 2-hydroxybenzaldehyde using bromine in an appropriate solvent like acetic acid.

    Preparation of 2-(BENZYLSULFANYL)-4-PYRIMIDINYLHYDRAZINE: This involves the reaction of 2-chloro-4-pyrimidinylhydrazine with benzyl mercaptan under basic conditions.

    Condensation Reaction: The final step involves the condensation of 5-BROMO-2-HYDROXYBENZALDEHYDE with 2-(BENZYLSULFANYL)-4-PYRIMIDINYLHYDRAZINE in ethanol under reflux conditions to form the desired hydrazone.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzaldehyde moiety, forming quinones.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to corresponding amines.

    Substitution: The bromine atom in the benzaldehyde ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines and alcohols.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
  • Studied for its enzyme inhibition properties, particularly targeting enzymes involved in disease pathways.

Industry:

  • Utilized in the development of advanced materials, including polymers and dyes.
  • Employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The hydrazone linkage can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the benzylsulfanyl group can interact with thiol-containing proteins, potentially disrupting their function.

Comparison with Similar Compounds

  • 5-BROMO-2-HYDROXYBENZALDEHYDE THIOSEMICARBAZONE
  • 5-BROMO-2-HYDROXYBENZALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE
  • 5-BROMO-2-HYDROXYBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE

Comparison:

  • Uniqueness: The presence of the benzylsulfanyl group and the pyrimidinyl hydrazone moiety distinguishes 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[2-(BENZYLSULFANYL)-4-PYRIMIDINYL]HYDRAZONE from other similar compounds, providing unique reactivity and potential biological activity.
  • Reactivity: Compared to other hydrazones, this compound may exhibit different reactivity patterns due to the electronic effects of the substituents on the benzaldehyde and pyrimidine rings.

Properties

Molecular Formula

C18H15BrN4OS

Molecular Weight

415.3 g/mol

IUPAC Name

2-[(E)-[(2-benzylsulfanylpyrimidin-4-yl)hydrazinylidene]methyl]-4-bromophenol

InChI

InChI=1S/C18H15BrN4OS/c19-15-6-7-16(24)14(10-15)11-21-23-17-8-9-20-18(22-17)25-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,20,22,23)/b21-11+

InChI Key

YZMOSJNPFJGDBJ-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=N2)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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